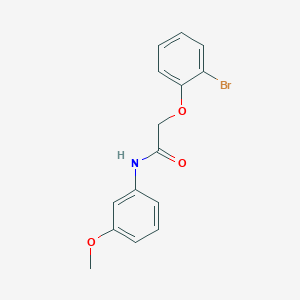
1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation processes. For example, the synthesis of various piperazine derivatives has been demonstrated through procedures that yield compounds with significant bioactivity, indicating the potential for diverse chemical modifications and the ability to tailor the synthesis for specific functional properties (Yang Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their chemical behavior and interaction with biological systems. X-ray crystallography and NMR spectroscopy are commonly employed to elucidate the structures, revealing details about the arrangement of atoms and the configuration of the molecules. Studies on similar compounds, like the 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one derivatives, provide insights into the molecular conformations and the impact of substituents on the molecule's geometry (Z. Karczmarzyk & W. Malinka, 2004).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including halogenation, alkylation, and acylation, which significantly affect their chemical properties and potential applications. The reactivity can be tailored by modifying the substituents on the piperazine ring, leading to compounds with desired chemical behaviors and biological activities. The synthesis and analysis of regioisomeric bromodimethoxy benzyl piperazines highlight the intricate relationship between chemical structure and reactivity (Karim M. Abdel-Hay et al., 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. These properties are critical for the compound's application in different fields, including pharmaceuticals and materials science. Studies on the crystalline forms of piperazine derivatives, through slow evaporation of solvent mixtures, reveal the impact of molecular structure on the physical state and stability of these compounds (Robin A Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties of "1-(2,5-dimethoxybenzyl)-4-(2-pyridinyl)piperazine" and related compounds, such as acidity/basicity, electrophilic/nucleophilic reactivity, and binding affinity to biological targets, are crucial for their potential applications. The structure-activity relationship studies, including receptor binding assays, provide insights into the interaction mechanisms and the potential for designing compounds with specific biological activities (Li Gu-ca, 2014).
Propiedades
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-16-6-7-17(23-2)15(13-16)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYMNVFKGPEVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268753 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[2-(benzyloxy)benzyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5657185.png)


![10-methoxy-5-{[5-(tetrahydro-2-furanyl)-2-thienyl]carbonyl}-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5657212.png)
![4-methyl-2-[4-(pyrimidin-2-yloxy)piperidin-1-yl]pyrimidine](/img/structure/B5657219.png)

![methyl 3-[(4-ethyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5657232.png)
![N-{rel-(3R,4S)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5657245.png)
![methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate](/img/structure/B5657251.png)
![2-methoxy-4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5657264.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5657266.png)
![(4-isopropylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5657274.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5657290.png)